molecular formula C16H16N6O3S2 B10891225 N'-[(4-methylphenyl)sulfonyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide

N'-[(4-methylphenyl)sulfonyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide

Cat. No.: B10891225
M. Wt: 404.5 g/mol
InChI Key: GPOUTICIYJHGID-UHFFFAOYSA-N
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Description

4-METHYL-N’~1~-{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-1-BENZENESULFONOHYDRAZIDE is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a sulfonohydrazide moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N’~1~-{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-1-BENZENESULFONOHYDRAZIDE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile under acidic conditions.

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    Final Coupling: The final step involves coupling the tetrazole derivative with the sulfonohydrazide derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrazole ring.

    Reduction: Reduction reactions can occur at the sulfonohydrazide moiety, potentially converting it to a sulfonamide.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the tetrazole ring.

    Reduction: Reduced forms of the sulfonohydrazide group.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in drug design.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. The presence of the sulfonohydrazide group suggests possible applications as an anti-inflammatory or anticancer agent.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-METHYL-N’~1~-{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-1-BENZENESULFONOHYDRAZIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring could play a role in hydrogen bonding or electrostatic interactions, while the sulfonohydrazide group might be involved in covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    1-PHENYL-1H-TETRAZOLE-5-THIOL: Shares the tetrazole ring and thiol group.

    BENZENESULFONOHYDRAZIDE: Contains the sulfonohydrazide moiety.

    ACETYLPHENYLHYDRAZINE: Features the acetyl and phenyl groups.

Uniqueness

4-METHYL-N’~1~-{2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}-1-BENZENESULFONOHYDRAZIDE is unique due to the combination of these functional groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16N6O3S2

Molecular Weight

404.5 g/mol

IUPAC Name

N'-(4-methylphenyl)sulfonyl-2-(1-phenyltetrazol-5-yl)sulfanylacetohydrazide

InChI

InChI=1S/C16H16N6O3S2/c1-12-7-9-14(10-8-12)27(24,25)21-17-15(23)11-26-16-18-19-20-22(16)13-5-3-2-4-6-13/h2-10,21H,11H2,1H3,(H,17,23)

InChI Key

GPOUTICIYJHGID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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